molecular formula C9H7Cl2NOS B5216571 2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one

2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one

Cat. No. B5216571
M. Wt: 248.13 g/mol
InChI Key: BLCWANIQKOBJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects through various pathways. In medicine, it has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway, leading to the inhibition of inflammation and tumor growth. It has also been shown to inhibit the activity of various enzymes such as aldose reductase and protein kinase C, leading to improved glucose metabolism. In agriculture, it has been shown to inhibit the activity of various enzymes involved in fungal and insect metabolism, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one are diverse and depend on the application. In medicine, it has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. In agriculture, it has been shown to possess fungicidal and insecticidal properties. In material science, it has been shown to possess corrosion inhibition properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one in lab experiments include its diverse applications, its availability, and its ease of synthesis. However, its limitations include its potential toxicity, the need for further research to fully understand its mechanism of action, and its potential for off-target effects.

Future Directions

There are several future directions for the study of 2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one. These include further studies on its mechanism of action, the development of more potent and selective analogs, the investigation of its potential use in cancer therapy and other diseases, and the exploration of its potential use in agriculture and material science.
Conclusion:
In conclusion, 2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one can be achieved through several methods. One of the most commonly used methods is the reaction of 2,3-dichlorobenzoic acid with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods include the reaction of 2,3-dichlorophenyl isothiocyanate with various amines and the reaction of 2,3-dichlorophenylacetic acid with thiosemicarbazide.

Scientific Research Applications

2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use as a radioprotective agent in cancer therapy. In agriculture, it has been shown to possess fungicidal and insecticidal properties. In material science, it has been studied for its potential use in the synthesis of metal complexes and as a corrosion inhibitor.

properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NOS/c10-6-3-1-2-5(8(6)11)9-12-7(13)4-14-9/h1-3,9H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCWANIQKOBJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenyl)-1,3-thiazolidin-4-one

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